molecular formula C8H12Br2O4 B3032879 Diethyl 2,3-dibromosuccinate CAS No. 608-82-2

Diethyl 2,3-dibromosuccinate

Cat. No. B3032879
CAS RN: 608-82-2
M. Wt: 331.99 g/mol
InChI Key: ADZYAUVCHQDILS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dibrominated compounds involves the use of N-bromosuccinimide (NBS) as a brominating agent. For instance, alkenes react with NBS and dimercaptoethane to afford β,β′-dibromodithioethers . Similarly, diethyl 2-(3-methoxypropyl) succinate is synthesized from diethyl maleate through a series of reactions including condensation, bromination, and hydrogenation . These methods suggest that diethyl 2,3-dibromosuccinate could potentially be synthesized through the reaction of diethyl succinate with NBS under appropriate conditions.

Molecular Structure Analysis

While the molecular structure of diethyl 2,3-dibromosuccinate is not directly analyzed in the provided papers, the structure of similar compounds can be inferred. For example, the crystal structure of brominated biindenylidenedione derivatives has been analyzed, indicating that bromine substitution can affect the molecular arrangement and tightness . This implies that the introduction of bromine atoms in diethyl 2,3-dibromosuccinate could similarly influence its molecular structure.

Chemical Reactions Analysis

The reactivity of dibrominated compounds is highlighted in several papers. Bromomethyl derivatives react with various nucleophiles to form different products, such as tertiary amines and sulfides . The presence of bromine atoms in diethyl 2,3-dibromosuccinate would likely make it a reactive intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2,3-dibromosuccinate can be deduced from the properties of related compounds. For instance, the use of diethyl 2,3-diisobutylsuccinate in titanium–magnesium catalysts for propylene polymerization suggests that diethyl 2,3-dibromosuccinate could also find use in catalysis due to the presence of the succinate moiety . The photochromic and photomagnetic properties of brominated biindenylidenedione derivatives suggest that diethyl 2,3-dibromosuccinate may also exhibit interesting optical properties due to the presence of bromine atoms.

Scientific Research Applications

1. Organic Synthesis and Heterocyclic Chemistry

Diethyl 2,3-dibromosuccinate has been explored in the field of organic synthesis, particularly in the preparation of functionalized heterocyclic compounds. For instance, it plays a role in the synthesis of functionalized 2,3-dihydrofurans, furans, and diaxial 2,4-diaryl-3,7-dioxabicyclo[3.3.0]octanes. These compounds have potential applications in the development of pharmaceuticals and fine chemicals (Pohmakotr et al., 2003).

2. Catalyst Development

In another study, the different enantiomers of diethyl 2,3-diisopropylsuccinate, a compound structurally related to diethyl 2,3-dibromosuccinate, have been utilized in polypropylene catalysts. This research highlights the application of these compounds in improving the performance of catalysts used in the polymer industry (Tan Zhong, 2013).

3. Preparative Organic Electrochemistry

Diethyl 2,3-dibromosuccinate has also been investigated in preparative organic electrochemistry. Studies have demonstrated its use in the electroreduction process to create other valuable chemical intermediates, highlighting its potential in green chemistry applications (Raoult et al., 1987).

4. Pharmaceutical Intermediates

Another area of application is in the synthesis of pharmaceutical intermediates. For example, compounds structurally similar to diethyl 2,3-dibromosuccinate are used as intermediates in the production of small molecule anticancer drugs, indicating the broader pharmaceutical relevance of such compounds (Xiong et al., 2018).

properties

IUPAC Name

diethyl 2,3-dibromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZYAUVCHQDILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289726
Record name Diethyl 2,3-dibromosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,3-dibromosuccinate

CAS RN

608-82-2
Record name NSC63191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,3-dibromosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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